molecular formula C17H21N3OS B2722633 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1286732-13-5

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2722633
CAS No.: 1286732-13-5
M. Wt: 315.44
InChI Key: UIWZUIPJMFYGCK-UHFFFAOYSA-N
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring, a p-tolyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The p-tolyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the attachment of the piperidine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, including antimicrobial, anti-inflammatory, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-3-5-13(6-4-11)15-14(18)16(22-19-15)17(21)20-9-7-12(2)8-10-20/h3-6,12H,7-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWZUIPJMFYGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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